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Compound of Interest

Compound Name: S-(2-Cyanoethyl)cysteine

CAS No.: 3958-13-2

Cat. No.: B021257

Get Quote

S-(2-Cyanoethyl)cysteine is a sulfur-containing amino acid derivative that has garnered

significant attention in toxicology, environmental health, and proteomics. It is primarily

recognized as the core structure of N-acetyl-S-(2-cyanoethyl)-L-cysteine (also known as

2CYEMA or CEMA), the principal urinary metabolite and a specific biomarker for exposure to

acrylonitrile.[1][2][3] Acrylonitrile is a high-production-volume chemical used in the

manufacturing of plastics, acrylic fibers, and synthetic rubbers, and is also a notable

component of tobacco smoke.[2][4] Given that acrylonitrile is classified as a possible human

carcinogen, monitoring its metabolites is crucial for assessing occupational and environmental

exposure and understanding its associated health risks.[4][5]

Beyond its role as a biomarker, the cyanoethyl group's reactivity with cysteine residues has

made S-(2-Cyanoethyl)cysteine and related structures valuable tools in chemical biology and

drug development. They are explored for the reversible modification of proteins and as

protecting groups for the highly reactive thiol side chain of cysteine during peptide synthesis.[1]

This guide provides a comprehensive technical overview of S-(2-Cyanoethyl)cysteine, delving

into its chemical structure, properties, biological formation, and the state-of-the-art

methodologies for its synthesis and detection, tailored for researchers and drug development

professionals.
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Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all

subsequent research and application. S-(2-Cyanoethyl)cysteine is the product of a Michael

addition reaction between cysteine and acrylonitrile. Its N-acetylated form is the primary

metabolite found in vivo.[1][5]

Core Structure and Identifiers
The structure consists of a cysteine backbone where the sulfur atom of the thiol group is

alkylated by a 2-cyanoethyl group.

Caption: Chemical structure of S-(2-Cyanoethyl)-L-cysteine.

Tabulated Chemical Properties
The following table summarizes the key chemical identifiers and properties for both S-(2-

Cyanoethyl)-L-cysteine and its more commonly measured N-acetylated metabolite.
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Property
S-(2-Cyanoethyl)-L-
cysteine

N-Acetyl-S-(2-
cyanoethyl)-L-
cysteine

Reference(s)

IUPAC Name

(2R)-2-amino-3-(2-

cyanoethylsulfanyl)pro

panoic acid

(2R)-2-acetamido-3-

(2-

cyanoethylsulfanyl)pro

panoic acid

[6][7]

Synonyms 2-Cycy

2CYEMA, CEMA, S-

Cyanoethylmercapturi

c acid, NASCS

[6][7]

CAS Number 3958-13-2 74514-75-3 [6][7]

Molecular Formula C₆H₁₀N₂O₂S C₈H₁₂N₂O₃S [6][7]

Molecular Weight 174.22 g/mol 216.26 g/mol [6][8]

Appearance - White Crystalline Solid [8]

Monoisotopic Mass 174.04630 u 216.05686 u [6][7]

XLogP3 -3.0 -0.5 [6]

Biological Significance and Metabolic Pathway
The primary relevance of this compound in biomedical research stems from its role in the

detoxification of acrylonitrile.

Formation via Glutathione Conjugation
Exposure to acrylonitrile, whether through inhalation of tobacco smoke or occupational

sources, triggers a detoxification response primarily in the liver.[4] The process is initiated by

the conjugation of acrylonitrile with the endogenous antioxidant glutathione (GSH), a reaction

catalyzed by glutathione S-transferase (GST) enzymes. This reaction is a classic Michael

addition, where the nucleophilic thiol group of glutathione attacks the β-carbon of acrylonitrile.

The resulting glutathione conjugate is then catabolized through the mercapturic acid pathway.

This involves sequential enzymatic cleavage of the glutamate and glycine residues, followed by

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-_2-cyanoethyl_-L-cysteine
https://pubchem.ncbi.nlm.nih.gov/compound/160728
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-_2-cyanoethyl_-L-cysteine
https://pubchem.ncbi.nlm.nih.gov/compound/160728
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-_2-cyanoethyl_-L-cysteine
https://pubchem.ncbi.nlm.nih.gov/compound/160728
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-_2-cyanoethyl_-L-cysteine
https://pubchem.ncbi.nlm.nih.gov/compound/160728
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-_2-cyanoethyl_-L-cysteine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4500861.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4500861.htm
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-_2-cyanoethyl_-L-cysteine
https://pubchem.ncbi.nlm.nih.gov/compound/160728
https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-_2-cyanoethyl_-L-cysteine
https://healthmatters.io/understand-blood-test-results/n-acetyl-2-cyanoethyl-cysteine-nace-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-acetylation of the remaining cysteine conjugate by N-acetyltransferase. The final, water-

soluble product, N-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA), is then efficiently excreted in

the urine.[1][4][5] This pathway represents the major route of acrylonitrile detoxification.[3]
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Caption: Metabolic detoxification pathway of acrylonitrile.

A Validated Biomarker of Exposure
The high specificity and direct correlation with exposure levels make 2CYEMA an ideal

biomarker.[2] Studies have demonstrated significantly elevated urinary concentrations of

2CYEMA in smokers compared to non-smokers. For instance, the median level in exclusive

cigarette smokers has been reported at 145 µg/g creatinine, starkly contrasting with 1.38 µg/g
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creatinine in non-users.[2] This robust dose-response relationship allows for quantitative

assessment of acrylonitrile exposure from various sources, including active and passive

smoking.[2]

Synthesis and Analytical Methodologies
The ability to synthesize and accurately quantify S-(2-Cyanoethyl)cysteine and its derivatives

is essential for toxicological studies, clinical diagnostics, and proteomics research.

Laboratory Synthesis Protocol
The synthesis of S-(2-Cyanoethyl)cysteine is typically achieved via a direct Michael addition.

The following protocol outlines a standard procedure.

Objective: To synthesize S-(2-Cyanoethyl)-L-cysteine through the reaction of L-cysteine with

acrylonitrile.

Materials:

L-cysteine hydrochloride

Acrylonitrile (stabilized)

Sodium bicarbonate (NaHCO₃) or a mild organic base (e.g., triethylamine)

Ethanol/Water solvent mixture (e.g., 1:1 v/v)

Hydrochloric acid (HCl) for acidification

Diethyl ether or ethyl acetate for washing

Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

Dissolution of Cysteine: In a round-bottom flask under a fume hood, dissolve L-cysteine

hydrochloride in the ethanol/water solvent mixture.
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Rationale: A polar protic solvent system is chosen to dissolve the polar amino acid salt.

Water is essential for solubility, while ethanol can help solubilize the acrylonitrile.

Neutralization and Thiolate Generation: Slowly add sodium bicarbonate or triethylamine to

the stirring solution until the pH is approximately 8-9.

Rationale: The reaction requires the nucleophilic thiolate anion (S⁻). A mild base is used to

deprotonate the thiol group (pKa ~8.3) without significantly deprotonating the ammonium

group (pKa ~10.3), which could lead to side reactions. This step also neutralizes the

hydrochloride salt.

Addition of Acrylonitrile: Add a slight molar excess (e.g., 1.1 equivalents) of acrylonitrile

dropwise to the reaction mixture at room temperature.

Rationale: Acrylonitrile is the electrophile. A dropwise addition helps to control any

potential exotherm. A slight excess ensures the complete consumption of the limiting

reagent, cysteine.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the

disappearance of the cysteine spot.

Workup and Isolation: a. Once the reaction is complete, cool the mixture in an ice bath and

slowly acidify to pH ~3-4 with dilute HCl.

Rationale: Acidification protonates the carboxylate and any unreacted amine, making the
product zwitterionic and facilitating its precipitation or isolation. b. Concentrate the solution
under reduced pressure to remove the ethanol. c. The crude product may precipitate upon
cooling. If so, collect the solid by filtration, wash with cold water, and then with diethyl
ether to remove any unreacted acrylonitrile. d. If no precipitate forms, the product can be
purified using ion-exchange chromatography.

Drying and Characterization: Dry the purified solid product under vacuum. Characterize the

final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and

purity.
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Analytical Protocol: Quantification in Urine by LC-
MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)

is the gold standard for quantifying 2CYEMA in biological fluids due to its exceptional sensitivity

and specificity.[2][5]

Objective: To quantify N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA) in human urine

samples.

Methodology:

Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex

thoroughly. b. To a 100 µL aliquot of urine, add 10 µL of an internal standard solution (e.g.,

deuterated 2CYEMA, such as D3-CEMA).[9]

Rationale: An isotopically labeled internal standard is crucial for accurate quantification. It
co-elutes with the analyte and experiences similar matrix effects and ionization
suppression, correcting for variations during sample prep and analysis. c. Add 400 µL of
acetonitrile containing 1% formic acid. Vortex for 30 seconds.
Rationale: Acetonitrile is used for protein precipitation. Formic acid acidifies the sample,
ensuring the analyte is in its protonated form, which is optimal for reverse-phase
chromatography and positive ion electrospray ionization. d. Centrifuge at high speed (e.g.,
14,000 rpm) for 10 minutes to pellet precipitated proteins. e. Transfer the supernatant to
an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions:

LC System: Ultra-high performance liquid chromatography (UHPLC/UPLC) system.

Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 × 50

mm, 1.8 µm).[5]

Mobile Phase A: Water with 0.1% - 1% Formic Acid.[5]

Mobile Phase B: Acetonitrile with 0.1% - 1% Formic Acid.[5]

Flow Rate: 0.4 mL/min.[5]
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Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp to

high organic content (e.g., 95% B) to elute the analyte, followed by re-equilibration.[5]

Injection Volume: 2-5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic

compounds, though positive mode is also used.

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion

transitions for both the analyte and the internal standard are monitored for maximum

selectivity and sensitivity.

Data Analysis:

A calibration curve is generated using standards of known concentrations.

The concentration of 2CYEMA in the unknown samples is determined by comparing the

peak area ratio of the analyte to the internal standard against the calibration curve.
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(Acetonitrile + Formic Acid) Centrifugation Collect Supernatant Inject into
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Caption: Workflow for urinary 2CYEMA analysis by LC-MS/MS.

Applications in Research and Drug Development
The unique chemical nature of the S-(2-Cyanoethyl)cysteine moiety provides utility beyond

toxicology.
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Toxicology and Risk Assessment: Its primary application is in biomonitoring studies to assess

human exposure to acrylonitrile from environmental sources like tobacco smoke and

industrial settings.[1][2] This data is invaluable for public health policy and occupational

safety standards.

Proteomics and Chemical Biology: The cyanoethyl group is an electron-deficient olefin that

can act as a Michael acceptor. This reactivity can be tuned. While simple acrylamides often

form irreversible bonds with cysteine thiols, the addition of a nitrile group can paradoxically

lead to a reversible covalent interaction.[10] This principle is being exploited to design

reversible covalent inhibitors for kinases and other enzymes, offering a strategy to achieve

high potency and prolonged action without the risk of permanent off-target modification.[10]

Peptide and Protein Chemistry: The cyanoethyl group can serve as a protecting group for

cysteine's thiol side chain during complex peptide synthesis.[1] It is stable under many

reaction conditions but can be removed selectively to regenerate the free thiol for

subsequent modifications.[1]

Conclusion
S-(2-Cyanoethyl)cysteine and its N-acetylated derivative are molecules of significant dual

importance. As the definitive urinary biomarker 2CYEMA, it is an indispensable tool for the

quantitative assessment of exposure to the toxicant acrylonitrile, directly impacting

environmental health and toxicology. Concurrently, its underlying chemical structure—a

cysteine adduct of an activated olefin—provides a versatile scaffold for chemists and drug

developers. The tunable reactivity of the cyanoethyl group offers a sophisticated platform for

designing targeted covalent inhibitors and for advanced applications in proteomics. A thorough

understanding of its chemical properties, metabolic fate, and analytical detection is therefore

essential for professionals across these interconnected scientific disciplines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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